8304-vs

Drug resistance Covalent inhibition Antimalarial

8304-vs is an irreversible, macrocyclic peptide Pf20S proteasome inhibitor. Its vinyl sulfone warhead confers a 1,000-fold superior resistance profile over reversible analogs. With >1,300x parasite selectivity and dual β2/β5 binding, it is a critical, non-substitutable tool for antimalarial discovery targeting artemisinin-resistant P. falciparum. Multi-stage activity supports liver-stage radical cure models.

Molecular Formula C35H53N5O8S
Molecular Weight 703.9 g/mol
Cat. No. B15137509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8304-vs
Molecular FormulaC35H53N5O8S
Molecular Weight703.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C=CS(=O)(=O)C)NC(=O)C1CCCCOC2=CC=CC(=C2)CC(C(=O)NC(C(=O)N1)CCN3CCOCC3)N4CCCC4=O
InChIInChI=1S/C35H53N5O8S/c1-25(2)22-27(13-21-49(3,45)46)36-33(42)29-10-4-5-18-48-28-9-6-8-26(23-28)24-31(40-14-7-11-32(40)41)35(44)38-30(34(43)37-29)12-15-39-16-19-47-20-17-39/h6,8-9,13,21,23,25,27,29-31H,4-5,7,10-12,14-20,22,24H2,1-3H3,(H,36,42)(H,37,43)(H,38,44)/b21-13+/t27-,29+,30+,31+/m1/s1
InChIKeyUIBBJNMFZJFQPL-SDQHLHLOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Selection Guide: (7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide


The specified compound is a macrocyclic peptide featuring a 2-oxa-8,11-diazabicyclo[13.3.1]nonadeca core scaffold with morpholinoethyl and oxopyrrolidinyl substituents, bearing a C-terminal vinyl sulfone warhead at the N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl] moiety. This scaffold constitutes the core architecture of the TDI-8304 series of Plasmodium falciparum 20S proteasome (Pf20S) inhibitors [1]. The compound is characterized as an irreversible covalent proteasome inhibitor, with the vinyl sulfone electrophile serving as the warhead for covalent modification of the catalytic threonine residues in the Pf20S active sites [2].

Why Generic Substitution Is Not Feasible for (7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide


Generic substitution among macrocyclic peptide proteasome inhibitors is not scientifically justifiable due to substantial divergence in three critical procurement-relevant parameters: (1) covalent warhead chemistry determines resistance susceptibility—reversible noncovalent inhibitors (e.g., TDI-8304 parent scaffold) can experience up to 5,000-fold potency loss from a single resistance mutation, whereas irreversible vinyl sulfone analogs exhibit only 5-fold loss, rendering them pharmacologically non-interchangeable [1]; (2) species selectivity varies dramatically—clinical proteasome inhibitors bortezomib, carfilzomib, and marizomib lack Pf20S selectivity entirely [2], while the TDI-8304 scaffold achieves >1,300-fold selectivity for Pf20S over human constitutive proteasome [3]; and (3) macrocyclization itself confers distinct pharmacokinetic and metabolic stability profiles relative to linear peptide alternatives, which generally suffer from poor bioavailability [1].

Quantitative Differentiation Evidence: (7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide Versus Comparator Compounds


Resistance Mitigation: Covalent Vinyl Sulfone Scaffold Versus Reversible Noncovalent Parent Analog

The vinyl sulfone covalent warhead on the target compound's scaffold (8304-vs) provides decisive resistance mitigation relative to its noncovalent parent (TDI-8304). The irreversible covalent mechanism prevents facile resistance emergence: while the reversible TDI-8304 selected for a β6 A117D mutation that conferred 5,000-fold loss of potency, the irreversible vinyl sulfone analog 8304-vs exhibited only a 5-fold potency reduction against any single point mutation tested [1]. This 1,000-fold differential in resistance susceptibility is structurally encoded in the covalent electrophile and cannot be achieved with reversible analogs.

Drug resistance Covalent inhibition Antimalarial Proteasome inhibitor Macrocyclic peptide

Species Selectivity: Pf20S Versus Human Constitutive Proteasome Inhibition

The TDI-8304 macrocyclic scaffold achieves exceptional species selectivity for Plasmodium falciparum 20S proteasome (Pf20S) over human constitutive proteasome (c-20S). The parent scaffold TDI-8304 exhibits Pf20S IC50 of 60 nM versus human c-20S IC50 of 81,800 nM, yielding a selectivity ratio of 1,363-fold [1]. This contrasts sharply with clinical proteasome inhibitors bortezomib, carfilzomib, and marizomib, which demonstrate potent inhibition but lack Pf20S selectivity entirely, rendering them unsuitable for antimalarial applications due to unacceptable human proteasome-mediated toxicity [2].

Species selectivity Pf20S Human proteasome Therapeutic index Antimalarial

Host Cell Cytotoxicity: Macrocycles Versus Linear Peptide Proteasome Inhibitors

The TDI-8304 macrocyclic scaffold demonstrates markedly low host cell cytotoxicity compared to many linear peptide proteasome inhibitors. TDI-8304 exhibits an EC50 for parasite killing (Pf 3D7) of 9 nM with HepG2 host cell cytotoxicity exceeding 100,000 nM, yielding a selectivity index >11,111 [1]. In comparison, the tripeptide vinyl sulfone WLL-vs shows Pf EC50 of 6.2 nM but HFF cytotoxicity of only 1,530 nM, yielding a substantially narrower selectivity index of 247 [1]. The macrocyclic scaffold therefore provides a 45-fold larger therapeutic window relative to the linear peptide comparator.

Cytotoxicity Therapeutic window Selectivity index HepG2 Antimalarial

Killing Kinetics: TDI-8304 Scaffold Versus First-Line Antimalarials Chloroquine and Artemisinin

The TDI-8304 macrocyclic scaffold achieves parasite killing kinetics comparable to the fastest-acting first-line antimalarial drugs. TDI-8304 kills P. falciparum as quickly as chloroquine and artemisinin in vitro [1]. This rapid killing profile distinguishes the TDI-8304 scaffold from slower-acting proteasome inhibitors and positions it competitively against the current clinical standard of care for parasite clearance rate. The rapid killing is attributed to dual-subunit binding (β2 and β5) in wild-type Pf20S, as revealed by cryo-EM structural analysis [1].

Killing rate Parasite clearance Antimalarial Chloroquine Artemisinin

Dual-Subunit Binding: β2 and β5 Engagement Versus Single-Subunit Inhibitors

The TDI-8304 macrocyclic scaffold exhibits dual-subunit binding to both β2 and β5 catalytic sites of wild-type Pf20S, as established by high-resolution cryo-EM structural analysis [1]. This dual-targeting mechanism distinguishes the scaffold from single-subunit inhibitors (e.g., β5-selective only or β2-selective only) and contributes mechanistically to the enhanced resistance barrier. The structural basis of this dual engagement involves specific water-mediated hydrogen bonds and hydrophobic interactions that are unique to the Pf20S active site architecture, not replicated in human proteasomes [1].

Dual targeting Proteasome subunits Cryo-EM Binding mode Resistance barrier

Recommended Research and Industrial Application Scenarios for (7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide


Antimalarial Lead Optimization Programs Targeting Artemisinin-Resistant P. falciparum

This compound is optimally deployed as a covalent warhead-bearing lead scaffold in antimalarial discovery programs specifically addressing artemisinin-resistant Plasmodium falciparum strains. Its 1,000-fold improved resistance profile over reversible analogs [1] and dual-subunit β2/β5 binding [2] provide a high genetic barrier to resistance, a critical requirement given the emergence of Kelch13-mediated artemisinin resistance in the Greater Mekong Subregion and Sub-Saharan Africa.

Combination Therapy Partner Development with Artemisinin Derivatives

The compound is suitable for development as a partner drug in artemisinin-based combination therapies (ACTs). Proteasome inhibitors synergize with artemisinins to enhance parasite killing in vivo [1], and the TDI-8304 scaffold's killing kinetics are equivalent to chloroquine and artemisinin [2], supporting combination strategies where rapid initial parasite reduction (artemisinin component) is paired with sustained proteasome inhibition to prevent recrudescence.

Chemical Probe Development for Pf20S Structural Biology and Resistance Mechanism Studies

The compound serves as a high-value chemical probe for structural and mechanistic studies of Pf20S, with established cryo-EM structural data available at 2.18 Å resolution (PDB: 8G6E for Pf20S-TDI-8304 complex; PDB: 8UD9 for human c-20S-TDI-8304 complex) [1]. The availability of paired parasite and human proteasome structures with this scaffold enables rational structure-guided optimization of species selectivity.

Liver-Stage and Radical Cure Antimalarial Research

The TDI-8304 scaffold has demonstrated activity against Plasmodium cynomolgi at the liver stage in a radical cure model [1], distinguishing it from blood-stage-only antimalarials. This multi-stage activity profile makes the compound suitable for programs targeting both acute blood-stage infection and dormant liver-stage hypnozoites, a key requirement for P. vivax radical cure and transmission-blocking indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8304-vs

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.